1-(2-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine
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Overview
Description
1-(2-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a pyrrolo[2,1-c][1,2,4]triazole moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative is reacted with a 2-chlorophenyl halide under basic conditions. The pyrrolo[2,1-c][1,2,4]triazole moiety can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the chlorine atom or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
1-(2-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)piperazine: Lacks the pyrrolo[2,1-c][1,2,4]triazole moiety.
4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine: Lacks the 2-chlorophenyl group.
Uniqueness
1-(2-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine is unique due to the presence of both the 2-chlorophenyl and pyrrolo[2,1-c][1,2,4]triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H20ClN5 |
---|---|
Molecular Weight |
317.81 g/mol |
IUPAC Name |
3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C16H20ClN5/c17-13-4-1-2-5-14(13)21-10-8-20(9-11-21)12-16-19-18-15-6-3-7-22(15)16/h1-2,4-5H,3,6-12H2 |
InChI Key |
CGOQIBWPAPTECW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3CCN(CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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